molecular formula C13H8N4O6S B11555250 6-nitro-N-(3-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

6-nitro-N-(3-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B11555250
M. Wt: 348.29 g/mol
InChI Key: ULQPZISHGHPUKD-UHFFFAOYSA-N
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Description

6-nitro-N-(3-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-N-(3-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 1,2-benzothiazole followed by amination and subsequent oxidation to introduce the nitro groups and achieve the desired structure. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-nitro-N-(3-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert nitro groups to amino groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-nitro-N-(3-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-nitro-N-(3-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The nitro groups and benzothiazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-nitrobenzothiazole
  • 3-nitrobenzothiazole
  • 4-nitrobenzothiazole

Uniqueness

Compared to similar compounds, 6-nitro-N-(3-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide is unique due to the specific arrangement of nitro groups and the presence of the 1,1-dioxide moiety

Properties

Molecular Formula

C13H8N4O6S

Molecular Weight

348.29 g/mol

IUPAC Name

6-nitro-N-(3-nitrophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C13H8N4O6S/c18-16(19)9-3-1-2-8(6-9)14-13-11-5-4-10(17(20)21)7-12(11)24(22,23)15-13/h1-7H,(H,14,15)

InChI Key

ULQPZISHGHPUKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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